molecular formula C14H17FN2O B5733031 N'-cycloheptylidene-4-fluorobenzohydrazide

N'-cycloheptylidene-4-fluorobenzohydrazide

Cat. No. B5733031
M. Wt: 248.30 g/mol
InChI Key: RHHMOMMVILZLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptylidene-4-fluorobenzohydrazide, also known as CFH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CFH is a hydrazide derivative that has a seven-membered ring attached to the hydrazide group, making it a cyclic hydrazide. In

Mechanism of Action

The mechanism of action of N'-cycloheptylidene-4-fluorobenzohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N'-cycloheptylidene-4-fluorobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N'-cycloheptylidene-4-fluorobenzohydrazide has also been shown to inhibit the activity of certain tumor-associated proteins, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
N'-cycloheptylidene-4-fluorobenzohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N'-cycloheptylidene-4-fluorobenzohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-cycloheptylidene-4-fluorobenzohydrazide has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N'-cycloheptylidene-4-fluorobenzohydrazide has anti-inflammatory effects, reducing inflammation in animal models of arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-cycloheptylidene-4-fluorobenzohydrazide in lab experiments is its low toxicity, making it a safe compound to work with. N'-cycloheptylidene-4-fluorobenzohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N'-cycloheptylidene-4-fluorobenzohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N'-cycloheptylidene-4-fluorobenzohydrazide. One area of interest is the development of N'-cycloheptylidene-4-fluorobenzohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the exploration of N'-cycloheptylidene-4-fluorobenzohydrazide as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of N'-cycloheptylidene-4-fluorobenzohydrazide and its potential applications in various scientific fields.
Conclusion
In conclusion, N-cycloheptylidene-4-fluorobenzohydrazide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N'-cycloheptylidene-4-fluorobenzohydrazide has been studied for its potential as an anti-inflammatory, anti-tumor, antifungal, and antibacterial agent. N'-cycloheptylidene-4-fluorobenzohydrazide has also been shown to have low toxicity and is relatively easy to synthesize, making it a promising compound for further research. Future research on N'-cycloheptylidene-4-fluorobenzohydrazide should focus on developing N'-cycloheptylidene-4-fluorobenzohydrazide-based drugs for the treatment of cancer and inflammatory diseases, exploring its potential as an antifungal and antibacterial agent, and further understanding its mechanism of action.

Synthesis Methods

The synthesis of N'-cycloheptylidene-4-fluorobenzohydrazide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The 4-fluorobenzoyl chloride is then reacted with cycloheptylamine to form N-cycloheptyl-4-fluorobenzamide. The final step involves the reaction of N-cycloheptyl-4-fluorobenzamide with hydrazine hydrate to form N-cycloheptylidene-4-fluorobenzohydrazide.

Scientific Research Applications

N'-cycloheptylidene-4-fluorobenzohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of N'-cycloheptylidene-4-fluorobenzohydrazide is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-tumor agent. N'-cycloheptylidene-4-fluorobenzohydrazide has also been studied for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

N-(cycloheptylideneamino)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-9-7-11(8-10-12)14(18)17-16-13-5-3-1-2-4-6-13/h7-10H,1-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHMOMMVILZLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(C=C2)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cycloheptylideneamino)-4-fluorobenzamide

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